molecular formula C10H15N3 B109200 1-(5-Methyl-2-pyridinyl)piperazine CAS No. 104395-86-0

1-(5-Methyl-2-pyridinyl)piperazine

Cat. No.: B109200
CAS No.: 104395-86-0
M. Wt: 177.25 g/mol
InChI Key: QDRKPHJFMGUXPN-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-pyridinyl)piperazine is a heterocyclic organic compound with the molecular formula C₁₀H₁₅N₃. It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 5-methyl-2-pyridinyl group. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 1-(5-Methyl-2-pyridinyl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various physiological processes. The H3R is predominantly expressed in the central nervous system and regulates the release of histamine and other neurotransmitters. The σ1R is a chaperone protein that modulates ion channels and receptors, influencing cellular differentiation, survival, and synaptic plasticity .

Mode of Action

This compound interacts with its targets, H3R and σ1R, acting as an antagonist . This means it binds to these receptors and blocks their function. The antagonistic action on H3R inhibits the release of histamine, thereby modulating neurotransmission. On σ1R, it prevents the receptor’s influence on ion channels and other receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving histamine and sigma-1 receptor signaling. By blocking H3R, it disrupts the normal feedback mechanism for histamine release, potentially altering various physiological responses such as sleep-wake cycles, food intake, cognition, and pain perception. Its antagonistic action on σ1R can influence numerous cellular processes, including calcium signaling and cellular differentiation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effects on H3R and σ1R. By blocking these receptors, it can modulate neurotransmission and cellular signaling, potentially influencing a range of physiological processes and behaviors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-pyridinyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 6-chloro-3-methylpyridine with piperazine in the presence of a base. The reaction is typically carried out under reflux conditions for several days, followed by purification using silica gel chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-pyridinyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Methyl-2-pyridinyl)piperazine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 1-(2-Pyridinyl)piperazine
  • 1-(6-Methylpyridin-2-yl)piperazine
  • 1-(4-Pyridinyl)piperazine

Comparison: 1-(5-Methyl-2-pyridinyl)piperazine is unique due to the specific positioning of the methyl group on the pyridinyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct molecule in medicinal chemistry .

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRKPHJFMGUXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467197
Record name 1-(5-Methyl-2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104395-86-0
Record name 1-(5-Methyl-2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of piperazine (215 mg, 2.5 mmoles), 2-bromo-5-methyl-pyridine (172 mg, 1 mmoles) in dioxane (1 mL) and potassium carbonate (276 mg, 2 mmoles) was irradiated by microwaves for 60 minutes at 180° C. The dioxane was removed under reduced pressure and the residue partitioned between aqueous potassium carbonate and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organic extracts washed twice with water, dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure and the residue was purified (silica gel, 0-10% methanol in dichloromethane) to provide the title compound as a white solid.
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172 mg
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276 mg
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

3.47 g (12.5 mmol) of 1-(tert-butyloxycarbonyl)-4-(5-methylpyridin-2-yl)piperazine are dissolved in 10 ml of dioxane, and 31 ml (125 mmol) of hydrogen chloride in dioxane (4 molar) are added. The mixture is stirred at RT for 2 h. The mixture is then concentrated and the residue is made alkaline using 1M aqueous sodium hydroxide solution and extracted repeatedly with dichloromethane. The combined organic phases are dried over sodium sulphate, concentrated and dried under reduced pressure.
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3.47 g
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